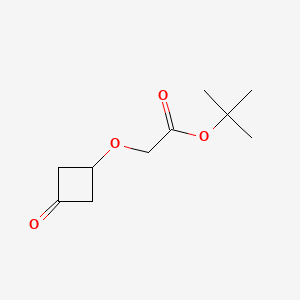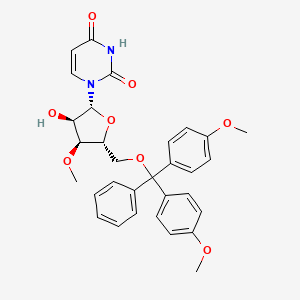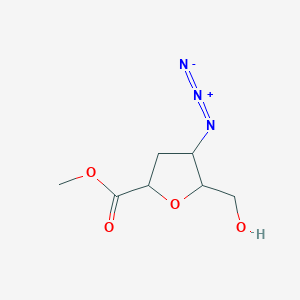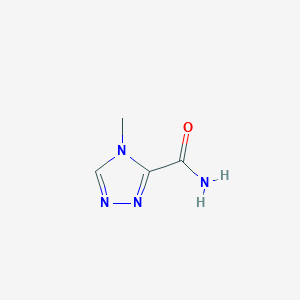
4-Methyl-4H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide typically involves the preparation of 1,2,4-triazole-3-carboxylates, which are then converted to the corresponding amides. One common method involves the saponification of 1,2,4-triazole-3-carboxylates to yield the carboxylic acid, followed by amidation to produce the desired amide . Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing 1,2,4-triazole-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,3-Triazole
- 1,2,4-Triazole
- 3-Methyl-1,2,4-triazole
- 4-Methyl-1,2,3-triazole
Uniqueness
4-Methyl-4H-[1,2,4]triazole-3-carboxylic acid amide is unique due to its specific substitution pattern and the presence of the carboxylic acid amide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C4H6N4O |
|---|---|
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
4-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-2-6-7-4(8)3(5)9/h2H,1H3,(H2,5,9) |
Clave InChI |
ZVKSFKZMYFDDQR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NN=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



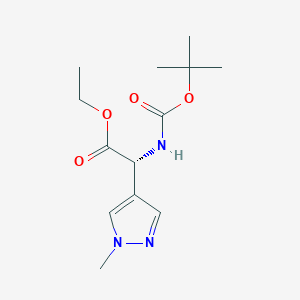
![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)
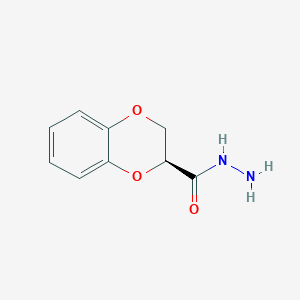
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)

